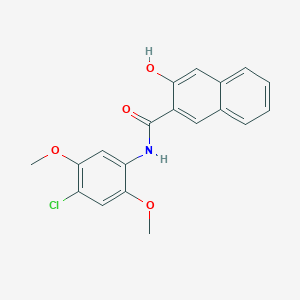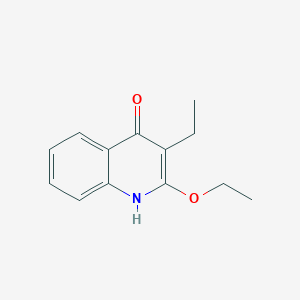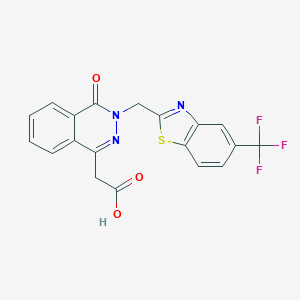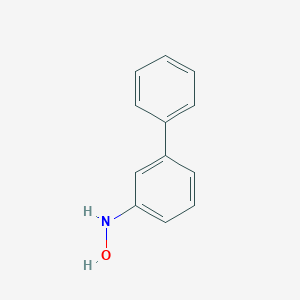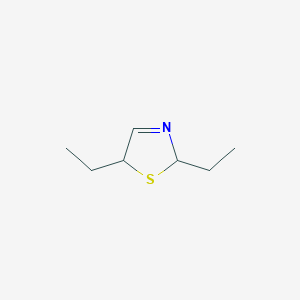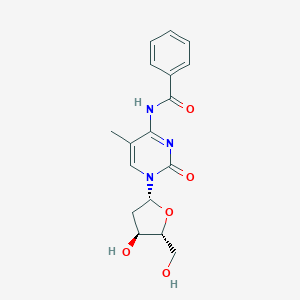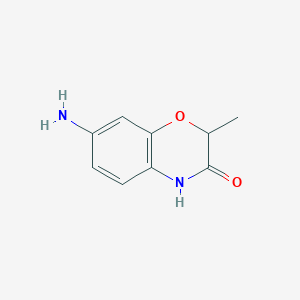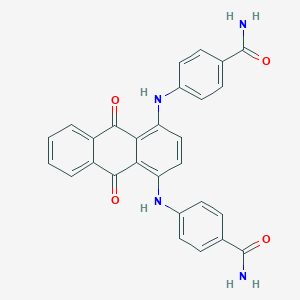
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone is a synthetic compound that belongs to the class of anthraquinone derivatives. It is also known by the name of DRAQ5 and is extensively used in scientific research applications due to its unique properties. This compound has gained significant attention in the field of biomedical research due to its ability to bind to DNA and act as a fluorescent probe.
Scientific Research Applications
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone is extensively used in scientific research applications due to its unique fluorescent properties. It is used as a fluorescent probe to label DNA in live cells and tissues. This compound is also used in flow cytometry, confocal microscopy, and fluorescence microscopy to study the dynamics of DNA in real-time. It is also used in high-throughput screening assays to identify potential drug candidates that target DNA.
Mechanism Of Action
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone binds to the minor groove of DNA and intercalates between the base pairs. This results in a change in the fluorescence properties of the compound, which can be detected using fluorescence microscopy. The binding of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone to DNA also affects the conformation and stability of the DNA molecule.
Biochemical And Physiological Effects
The binding of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone to DNA can affect the transcription and replication of DNA. It can also induce DNA damage and apoptosis in cells. However, this compound is not toxic to cells at low concentrations and can be used as a non-invasive tool to study the dynamics of DNA in live cells and tissues.
Advantages And Limitations For Lab Experiments
The advantages of using 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone in lab experiments include its high binding affinity to DNA, its ability to label DNA in live cells and tissues, and its non-toxicity at low concentrations. However, this compound has some limitations, such as its poor solubility in water, its tendency to aggregate in solution, and its sensitivity to light.
Future Directions
There are several future directions for the use of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone in scientific research. One potential application is in the development of new drugs that target DNA. This compound can be used in high-throughput screening assays to identify potential drug candidates that bind to DNA. Another potential application is in the study of epigenetics, where this compound can be used to label specific regions of DNA that are involved in gene regulation. Additionally, this compound can be used in the development of new imaging techniques for the detection of DNA in live cells and tissues.
Synthesis Methods
The synthesis of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone involves the reaction of 9,10-anthraquinone with aniline and urea in the presence of a catalyst. The reaction proceeds via a condensation reaction between the amine and carbonyl groups of the reactants. The final product is obtained after purification using chromatography techniques.
properties
CAS RN |
110927-96-3 |
|---|---|
Product Name |
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone |
Molecular Formula |
C28H20N4O4 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-[[4-(4-carbamoylanilino)-9,10-dioxoanthracen-1-yl]amino]benzamide |
InChI |
InChI=1S/C28H20N4O4/c29-27(35)15-5-9-17(10-6-15)31-21-13-14-22(32-18-11-7-16(8-12-18)28(30)36)24-23(21)25(33)19-3-1-2-4-20(19)26(24)34/h1-14,31-32H,(H2,29,35)(H2,30,36) |
InChI Key |
GUSFDLABRTZGAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)C(=O)N)NC5=CC=C(C=C5)C(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)C(=O)N)NC5=CC=C(C=C5)C(=O)N |
synonyms |
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



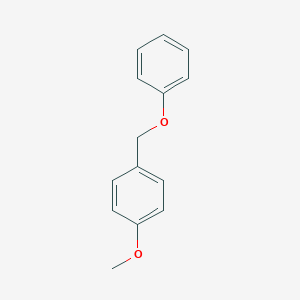
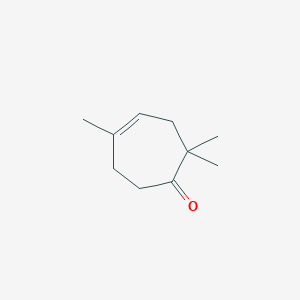
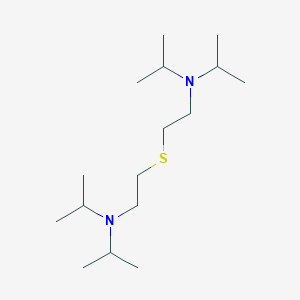
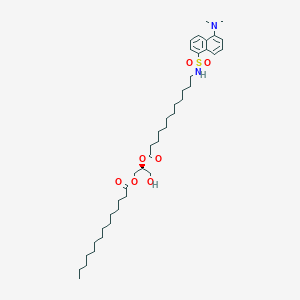
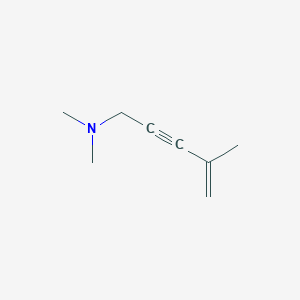
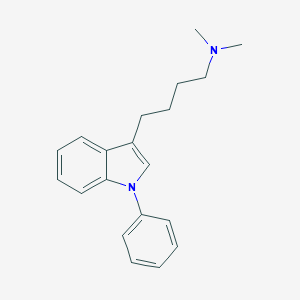
![4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-](/img/structure/B13005.png)
